molecular formula C12H10N2O2S B3363571 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide CAS No. 1033224-60-0

1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Cat. No.: B3363571
CAS No.: 1033224-60-0
M. Wt: 246.29
InChI Key: CAHZUOHVZCJZES-UHFFFAOYSA-N
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Description

1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a heterocyclic compound that belongs to the benzothiadiazole family This compound is characterized by a benzene ring fused to a thiadiazole ring, with a phenyl group attached to the nitrogen atom and two oxygen atoms bonded to the sulfur atom, forming a dioxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with sulfonyl chloride derivatives under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine reacts with sulfonyl chloride in the presence of a base such as pyridine to form an intermediate sulfonamide.

    Step 2: The intermediate undergoes cyclization under acidic conditions, such as using hydrochloric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dioxide to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

    Medicine: Its potential as an antihypertensive and antidiabetic agent has been explored.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by modulating signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.

    1,2,3-Benzothiadiazine 1,1-dioxide: Exhibits similar biological activities but with different pharmacokinetic profiles.

Uniqueness: 1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide stands out due to its unique combination of a phenyl group and a dioxide structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-phenyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c15-17(16)13-11-8-4-5-9-12(11)14(17)10-6-2-1-3-7-10/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHZUOHVZCJZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676315
Record name 1-Phenyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033224-60-0
Record name 1-Phenyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Reactant of Route 2
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Reactant of Route 3
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Reactant of Route 4
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Reactant of Route 5
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Reactant of Route 6
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide

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